H-Phe-chloromethylketone hcl
CAS No.: 52735-71-4
Cat. No.: VC21539179
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52735-71-4 |
---|---|
Molecular Formula | C10H12ClNO |
Molecular Weight | 197.66 g/mol |
IUPAC Name | (3S)-3-amino-1-chloro-4-phenylbutan-2-one |
Standard InChI | InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1 |
Standard InChI Key | CNNSBPMDYXZFTQ-VIFPVBQESA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N |
SMILES | C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)CCl)N |
Chemical Structure and Properties
H-Phe-chloromethylketone HCl is a phenylalanine derivative with a chloromethylketone functional group, characterized by its ability to irreversibly bind to specific enzymes. The compound contains a chiral center and is typically used in its S-configuration.
Chemical Identifiers
The compound is identified through multiple systematic and common names in chemical databases and literature. It has been assigned several CAS registry numbers due to variations in nomenclature and classification systems.
This compound is known by several synonyms in the scientific literature and commercial catalogs, reflecting its wide use across different research domains. These include PHENYLALANINE-CHLOROMETHYLKETONE HCL, H-PHE-CMK HCL, L-PHENYLALANINE CHLOROMETHYLKETONE HYDROCHLORIDE, and L-Phe-CMK·HCl .
Physical and Chemical Properties
The physical and chemical properties of H-Phe-chloromethylketone HCl influence its stability, solubility, and biological activity, making them critical factors to consider in research applications.
Property | Value |
---|---|
XLogP3 | 1.7 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 43.1 Ų |
Heavy Atom Count | 13 |
Defined Atom Stereocenter Count | 1 |
The moderate XLogP3 value of 1.7 indicates a balance between hydrophilicity and lipophilicity, suggesting reasonable cell membrane permeability while maintaining sufficient water solubility for biological applications .
Structural Features
H-Phe-chloromethylketone HCl possesses a specific structural configuration that confers its biological activity. The compound contains a phenylalanine backbone with an S-configuration at the alpha carbon, which is crucial for its recognition by target enzymes. The chloromethylketone group serves as the reactive warhead that forms covalent bonds with active site residues in target proteases .
The presence of the phenyl group provides additional binding interactions with hydrophobic pockets in enzyme active sites, enhancing specificity. The compound's molecular complexity value of 166 reflects its moderately complex structure with multiple functional groups .
Synthesis and Production Methods
The production of H-Phe-chloromethylketone HCl involves specific synthetic routes designed to maintain stereochemical integrity while introducing the reactive chloromethylketone functionality.
Synthetic Routes
The synthesis of H-Phe-chloromethylketone HCl typically begins with phenylalanine derivatives that undergo chloromethylation under carefully controlled conditions. This process introduces the reactive chloromethylketone group that is critical for the compound's inhibitory activity.
Common starting materials include protected L-phenylalanine derivatives, which preserve the stereochemistry at the alpha carbon during the synthesis. The chloromethylation step generally employs reagents such as chloromethyl methyl ether or similar compounds under acidic conditions.
Biological Activity and Mechanism of Action
H-Phe-chloromethylketone HCl exhibits significant biological activity through its interaction with proteolytic enzymes, particularly serine proteases.
Protease Inhibition
The compound functions as a potent, irreversible inhibitor of proteases, with particular activity against chymotrypsin-like enzymes. Its specificity is derived from the phenylalanine side chain, which mimics the preferred substrate of these enzymes.
Studies have demonstrated that H-Phe-chloromethylketone HCl is particularly effective against serine proteases, where it forms covalent bonds with active site residues. This irreversible modification prevents the enzyme from performing its catalytic function, effectively neutralizing its activity.
Effects on Cellular Function
Research has revealed that H-Phe-chloromethylketone HCl can influence various cellular processes through its inhibition of key proteases. One significant area of interest is its effect on cancer cell lines, where it has been shown to impact cell viability.
The compound's ability to modulate protease activity makes it valuable for studying the role of specific enzymes in cellular pathways. By selectively inhibiting certain proteases, researchers can elucidate their functions in normal and pathological processes, providing insights into potential therapeutic targets.
Mechanism of Action
The inhibitory mechanism of H-Phe-chloromethylketone HCl involves a two-step process. First, the phenylalanine portion of the molecule binds non-covalently to the enzyme's substrate recognition site. This positioning places the reactive chloromethylketone group in proximity to nucleophilic residues in the enzyme's active site.
In the second step, nucleophilic attack by active site residues (typically serine or cysteine) on the chloromethylketone results in covalent bond formation, permanently modifying the enzyme. This irreversible binding prevents the enzyme from returning to its active state, resulting in permanent inhibition.
This mechanism makes H-Phe-chloromethylketone HCl particularly valuable as a research tool, as it allows for complete and specific inhibition of target enzymes. The covalent nature of the inhibition ensures sustained effect, even in dynamic cellular environments with protein turnover.
Research Applications
H-Phe-chloromethylketone HCl has found applications across multiple scientific disciplines due to its specific inhibitory properties and well-characterized mechanism of action.
Biochemistry Applications
In biochemical research, H-Phe-chloromethylketone HCl serves as a valuable tool for studying enzyme mechanisms and structures. It has been particularly useful in studies of gramicidin S synthetase 2, where it helps elucidate the enzyme's catalytic mechanism and substrate specificity.
The compound's ability to form stable, irreversible complexes with target enzymes makes it ideal for co-crystallization studies, enabling researchers to obtain detailed structural information about enzyme active sites. These studies provide valuable insights into the molecular basis of enzyme function and can guide the development of more selective inhibitors.
Molecular Biology Uses
In molecular biology, H-Phe-chloromethylketone HCl serves as an important tool for investigating the roles of specific proteases in cellular processes. By selectively inhibiting particular enzymes, researchers can observe the resulting phenotypic changes and infer the functions of those enzymes in normal and diseased states.
The compound has been employed in studies of programmed cell death, protein processing, and cellular signaling pathways. Its specificity for chymotrypsin-like proteases makes it particularly useful for distinguishing between different classes of proteolytic enzymes in complex biological systems.
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